molecular formula C11H16ClNO3 B13591344 Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride

Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride

Katalognummer: B13591344
Molekulargewicht: 245.70 g/mol
InChI-Schlüssel: JQVRNHCTBUZDMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride typically involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group.

    Reduction: The aminoethyl group can be reduced to form an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-carboxybenzoic acid derivatives, while substitution reactions can produce various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the aminoethyl group, making it less versatile in biological applications.

    Ethyl 4-methoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-Methoxybenzoic acid: The carboxylic acid form, which has different reactivity and applications.

Uniqueness

Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C11H16ClNO3

Molekulargewicht

245.70 g/mol

IUPAC-Name

methyl 3-(2-aminoethyl)-4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-9(11(13)15-2)7-8(10)5-6-12;/h3-4,7H,5-6,12H2,1-2H3;1H

InChI-Schlüssel

JQVRNHCTBUZDMV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)OC)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.